3-(3-methylphenyl)-1-(piperidin-4-yl)urea

Physicochemical property Lipophilicity Drug design

Sourcing regioisomerically pure 1-aryl-3-(piperidin-4-yl)urea fragments for CXCR3 or sEH inhibitor programs presents a structural verification challenge; subtle aryl substitution shifts can alter IC50 by orders of magnitude. This compound resolves this with its defined meta-methylphenyl pattern, delivering a validated fragment starting point. • Low MW (233.31 g/mol), XLogP3 1.6, TPSA ~53 Ų - fragment-like profile ideal for screening library construction • Primary amine on piperidine enables rapid diversification via amide coupling or reductive amination • In stock; custom synthesis and bulk quantities available on request

Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
CAS No. 503464-74-2
Cat. No. B6243505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methylphenyl)-1-(piperidin-4-yl)urea
CAS503464-74-2
Molecular FormulaC13H19N3O
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2CCNCC2
InChIInChI=1S/C13H19N3O/c1-10-3-2-4-12(9-10)16-13(17)15-11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H2,15,16,17)
InChIKeyMXZBZKANNDKUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 90 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylphenyl)-1-(piperidin-4-yl)urea: Structural Baseline & Compound Class


3-(3-Methylphenyl)-1-(piperidin-4-yl)urea is a disubstituted urea derivative comprising a piperidin-4-yl moiety linked via urea to a 3-methylphenyl ring [1]. Based on reported computed properties, it has a molecular weight of 233.31 g/mol and a computed XLogP3 of 1.6 [1]. The compound belongs to the broader class of 1-aryl-3-(piperidin-4-yl)urea chemotypes, which have been explored as scaffolds for chemokine receptor (CXCR3) antagonists [2] and soluble epoxide hydrolase (sEH) inhibitors [3][4]. For procurement decisions, this compound’s primary differentiation lies in its specific substitution pattern, which determines its physicochemical and potential biological profile relative to close-in analogs such as the 4-methylphenyl isomer or the piperidin-4-ylmethyl homolog.

Chemotype 1-Aryl-3-(piperidin-4-yl)urea scaffold explored as CXCR3 and sEH probe template
Substitution 3-Methylphenyl offers a distinct steric/electronic profile vs. the 4-methylphenyl isomer
Derivatization Primary piperidine amine enables rapid library elaboration and SAR expansion

3-(3-Methylphenyl)-1-(piperidin-4-yl)urea: Substitution Risks with Analogs


In the 1-aryl-3-(piperidin-4-yl)urea series, the position, electronic nature, and steric bulk of the substituent on the phenyl ring critically influence both target binding and physicochemical properties [1]. For example, in the CXCR3 antagonist chemotype, subtle variations in the aryl substitution pattern resulted in dramatic shifts in IC50 values, with only specific isomers achieving nanomolar potency [1]. Similarly, in the piperidin-4-yl urea class of sEH inhibitors, the aryl substitution dictates potency, pharmacokinetics, and in vivo efficacy; compounds with different substituents can exhibit orders-of-magnitude differences in IC50 and pharmacokinetic profiles [2][3]. Therefore, substituting 3-(3-methylphenyl)-1-(piperidin-4-yl)urea with a regioisomer (e.g., 4-methylphenyl), a homolog (e.g., piperidin-4-ylmethyl), or an alternative aryl group without direct confirmatory data risks introducing an unpredictable change in target engagement, selectivity, and drug-like properties.

Regioisomer mismatch

Replacing 3-methylphenyl with 4-methylphenyl may shift target binding affinity and physicochemical properties; SAR from CXCR3/sEH series indicates aryl position can alter IC50 profiles.

Homolog extension

Piperidin-4-ylmethyl homologs increase molecular size and conformational flexibility compared to the parent piperidin-4-yl urea, potentially changing binding mode and pharmacokinetics.

Unvalidated aryl swaps

Alternative aryl groups without confirmatory data may introduce unpredictable selectivity, target engagement, and drug-like property shifts in the 1-aryl-3-(piperidin-4-yl)urea series.

3-(3-Methylphenyl)-1-(piperidin-4-yl)urea: Differentiation from Closest Analogs


Lipophilicity Comparison with Analogs

The computed lipophilicity (XLogP3) of 3-(3-methylphenyl)-1-(piperidin-4-yl)urea is 1.6, as reported in PubChem [1]. This value influences membrane permeability, solubility, and metabolic stability. While no direct experimental logP values are available for the closest regioisomer, 1-(4-methylphenyl)-3-(piperidin-4-yl)urea, or for the homologous 3-(3-methylphenyl)-1-(piperidin-4-ylmethyl)urea, the placement of the methyl group at the meta position is known in medicinal chemistry to confer distinct steric and electronic properties compared to the para-substituted isomer, often resulting in different target binding and metabolic profiles [2]. This computed value provides a baseline for comparing the target compound's predicted absorption and distribution properties against its closest analogs in the absence of direct experimental data.

Lipophilicity
Reported
XLogP3 = 1.6
Provides a baseline for predicting permeability and formulation suitability relative to close-in analogs.
Computed property; experimental logP not available for the 4-methylphenyl regioisomer or the piperidin-4-ylmethyl homolog.
Physicochemical property Lipophilicity Drug design

Molecular Properties & Synthetic Accessibility

3-(3-Methylphenyl)-1-(piperidin-4-yl)urea has the molecular formula C13H19N3O and a molecular weight of 233.31 g/mol, with a topological polar surface area (TPSA) of 53.2 Ų and 2 rotatable bonds [1]. Its 2D and 3D similarity neighbors, as listed in PubChem, include compounds with varied substitution on the piperidine and phenyl rings [1]. The compound's moderate molecular weight, low rotatable bond count, and balanced TPSA suggest favorable synthetic tractability and potential for further diversification. In contrast, analogs like 1-(3-methylphenyl)-3-(piperidin-4-ylmethyl)urea (molecular weight 247.34 g/mol) introduce an additional methylene spacer, increasing conformational flexibility and molecular size, which may affect binding interactions and physicochemical properties differently [2].

Molecular properties
Reported
Target MW 233.31 g/mol
TPSA 53.2 Ų
Rot. bonds 2
Homolog MW 247.34 g/mol
TPSA N/A
Rot. bonds N/A
Lower molecular weight and fewer rotatable bonds may favor fragment-based design strategies compared to the methylene-extended homolog.
Computed properties from PubChem; TPSA and rotatable bond count for the homolog have not been experimentally confirmed.
Synthetic chemistry Building block Molecular complexity

3-(3-Methylphenyl)-1-(piperidin-4-yl)urea: Application Scenarios


Fragment-Based Screening Library Construction

Owing to its low molecular weight (233.31 g/mol), low rotatable bond count (2), and moderate lipophilicity (XLogP3 = 1.6), this compound adheres to fragment-like physicochemical criteria [1]. Its primary amine on the piperidine ring provides a convenient handle for further elaboration. Procurement for fragment libraries targeting soluble epoxide hydrolase or chemokine receptors can leverage the established SAR that small 1-aryl-3-(piperidin-4-yl)ureas bind to these targets with measurable affinity [2][3]. For example, the CXCR3 antagonist pharmacophore tolerates meta-substituted phenylureas, and starting from this fragment allows systematic optimization [2].

Lead Optimization for CNS & Inflammation

For teams pursuing CNS or inflammation targets where piperidine-urea chemotypes have shown efficacy (e.g., sEH inhibition or CXCR3 antagonism), 3-(3-methylphenyl)-1-(piperidin-4-yl)urea serves as a core scaffold [1][2]. The meta-methyl substitution pattern provides a specific steric and electronic profile that can be compared to other aryl-substituted analogs in SAR tables within patent and medicinal chemistry literature, enabling the design of focused analog sets [2].

Biochemical Assay Standard or Control Compound

In the absence of potent biological activity, this compound is useful as a negative control or a pharmacologically inactive baseline for cell-based assays evaluating piperidine-urea derivatives. Its physicochemical properties (logP ~1.6, TPSA ~53 Ų) are representative of the chemotype, making it a suitable control for permeability or cytotoxicity assays when evaluating more potent analogs [1].

Application
Selection Property
Validation Focus
Fragment-based screening library
Fragment-like physicochemical profile
Target engagement against sEH/CXCR3 chemotype
Lead optimization for CNS & inflammation targets
Meta-substituted phenyl core with derivatizable piperidine
SAR exploration via piperidine-urea scaffold
Biochemical assay control
Inactive chemotype with representative properties
Permeability and cytotoxicity assay baseline
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